N-(2-ethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide N-(2-ethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 888451-71-6
VCID: VC7389827
InChI: InChI=1S/C22H18N2O5/c1-2-27-17-11-6-4-9-15(17)23-22(26)20-19(14-8-3-5-10-16(14)29-20)24-21(25)18-12-7-13-28-18/h3-13H,2H2,1H3,(H,23,26)(H,24,25)
SMILES: CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4
Molecular Formula: C22H18N2O5
Molecular Weight: 390.395

N-(2-ethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide

CAS No.: 888451-71-6

Cat. No.: VC7389827

Molecular Formula: C22H18N2O5

Molecular Weight: 390.395

* For research use only. Not for human or veterinary use.

N-(2-ethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide - 888451-71-6

Specification

CAS No. 888451-71-6
Molecular Formula C22H18N2O5
Molecular Weight 390.395
IUPAC Name N-(2-ethoxyphenyl)-3-(furan-2-carbonylamino)-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C22H18N2O5/c1-2-27-17-11-6-4-9-15(17)23-22(26)20-19(14-8-3-5-10-16(14)29-20)24-21(25)18-12-7-13-28-18/h3-13H,2H2,1H3,(H,23,26)(H,24,25)
Standard InChI Key DPRDXCRMHJENOJ-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4

Introduction

Structural Characteristics and Physicochemical Properties

The molecular architecture of N-(2-ethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide comprises three primary components (Figure 1):

  • Benzofuran core: A fused bicyclic system of benzene and furan rings.

  • 2-Ethoxyphenyl carboxamide: An ethoxy-substituted phenyl group attached to the benzofuran’s 2-position via a carboxamide linkage.

  • Furan-2-amido substituent: A furan ring connected to the benzofuran’s 3-position through an amide bond.

Physicochemical Properties

While experimental data for this compound are scarce, its structural isomer, N-(4-ethoxyphenyl)-3-[(furan-2-carbonyl)amino]-1-benzofuran-2-carboxamide (CAS No. C686-0927), offers insights :

PropertyValue
Molecular Weight390.39 g/mol
logP (Partition Coefficient)3.87
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
Polar Surface Area69.25 Ų

The 2-ethoxyphenyl isomer likely exhibits similar hydrophobicity (logP ≈ 3.8–4.0) and solubility challenges due to its high molecular weight and planar aromatic systems . The ethoxy group enhances lipophilicity, potentially improving membrane permeability, while the amide and furan moieties contribute to hydrogen-bonding capacity .

Synthesis and Manufacturing Approaches

Hypothesized Synthesis Pathway

  • Benzofuran Core Formation:

    • Cyclization: 2-Hydroxyacetophenone derivatives undergo cyclization with chloroacetone under acidic conditions to form the benzofuran scaffold .

    • Halogenation: Bromination at the 3-position using N\text{N}-bromosuccinimide (NBS) yields 3-bromobenzofuran intermediates .

  • Substituent Introduction:

    • Suzuki-Miyaura Coupling: A palladium-catalyzed reaction between 3-bromobenzofuran and furan-2-boronic acid installs the furan moiety .

    • Amidation: Reaction with 2-ethoxyaniline in the presence of coupling agents (e.g., HATU) forms the carboxamide group .

  • Functionalization:

    • Ethoxy Group Installation: Alkylation of the phenyl ring with ethyl bromide under basic conditions completes the structure .

Challenges in Synthesis

  • Regioselectivity: Ensuring proper substitution at the 2- and 3-positions requires precise reaction conditions .

  • Purification: High hydrophobicity may complicate chromatographic separation .

Applications and Therapeutic Prospects

Pharmaceutical Development

  • Oncology: Potential as a tubulin-targeting agent for breast, lung, or colorectal cancers.

  • Anti-Infectives: Broad-spectrum antimicrobial candidate for drug-resistant infections.

  • Osteoporosis: Bone-forming agent to counteract excessive resorption in osteoporosis .

Agricultural Chemistry

Benzofurans are explored as fungicides and insecticides. The ethoxyphenyl group may enhance systemic mobility in plant tissues.

Research Gaps and Future Directions

  • Synthetic Optimization: Develop regioselective methods to improve yield and purity.

  • Pharmacokinetic Studies: Evaluate absorption, distribution, metabolism, and excretion (ADME) properties.

  • Target Validation: Identify molecular targets via proteomic or CRISPR screening.

  • Toxicology: Assess acute and chronic toxicity in preclinical models.

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